

Application of D-Psicose in Food Science Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Psicose*

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Introduction

D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, naturally found in small quantities in various foods like figs, raisins, and wheat.^[1] Its popularity in food science research and product development is rapidly growing due to its unique combination of desirable sensory and functional properties, alongside significant health benefits. **D-Psicose** offers about 70% of the sweetness of sucrose with a clean, sugar-like taste and negligible caloric value (approximately 0.4 kcal/g).^{[1][2]} Beyond its role as a low-calorie sweetener, **D-Psicose** exhibits several functional properties that make it a versatile ingredient in food formulation, including its ability to participate in Maillard browning, modify starch gelatinization and retrogradation, and improve the texture and stability of various food products.^{[3][4]} Furthermore, research has demonstrated its potential physiological benefits, such as the suppression of postprandial hyperglycemia.^{[5][6][7]}

These application notes provide an overview of the key applications of **D-Psicose** in food science research, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Physiological Effects of D-Psicose: Glycemic Control

One of the most significant applications of **D-Psicose** is in the development of foods for individuals with or at risk of type 2 diabetes due to its ability to modulate postprandial glucose response.[8] This effect is primarily attributed to the inhibition of intestinal α -glucosidases, enzymes responsible for the breakdown of carbohydrates into absorbable monosaccharides.[5]

Quantitative Data: Inhibition of α -Glucosidases and Impact on Glycemic Response

The following tables summarize the inhibitory effects of **D-Psicose** on α -glucosidase activity and its subsequent impact on plasma glucose levels in animal and human studies.

Table 1: In Vitro Inhibition of Rat Intestinal α -Glucosidases by **D-Psicose**

Enzyme	Substrate	D-Psicose Concentration	% Inhibition
Sucrase	Sucrose	4.0 mg/ml	25.5
Maltase	Maltose	4.0 mg/ml	14.6
α -Amylase	Soluble Starch	4.0 mg/ml	7.8
Data adapted from Matsuo et al., 2009[5]			

Table 2: Effect of **D-Psicose** on Postprandial Plasma Glucose in Rats

Carbohydrate Administered (2 g/kg)	Co-administered Sugar (0.2 g/kg)	Peak Plasma Glucose (mg/dL) at 30 min	Area Under the Curve (AUC) (mg/h/dL)
Sucrose	D-Fructose	145 ± 8	230 ± 15
Sucrose	D-Psicose	125 ± 7	195 ± 12
Maltose	D-Fructose	152 ± 9	245 ± 18
Maltose	D-Psicose	130 ± 6	210 ± 14

*Values are means ± SD. Significantly different from D-Fructose group (p<0.05). Data adapted from Matsuo et al., 2009[5]

Table 3: Glycemic Response to Confectionery Containing **D-Psicose** in Healthy Humans

Confectionery	Sweetener (5g)	Blood Glucose at 30 min (mg/dL)	Blood Glucose at 60 min (mg/dL)
Almond Jelly	D-Fructose	105.2 ± 3.1	98.5 ± 2.8
Almond Jelly	D-Psicose	91.8 ± 2.5	90.1 ± 2.4
Ganache	D-Fructose	108.7 ± 4.2	101.3 ± 3.9
Ganache	D-Psicose	94.3 ± 2.7	92.6 ± 3.1

*Values are means ± SE. p<0.05 vs. D-Fructose. Data adapted from Iida et al., 2008[6]

Experimental Protocols

This protocol outlines the procedure to determine the inhibitory effect of **D-Psicose** on intestinal α -glucosidase activity.

Materials:

- Rat small intestine homogenate (source of α -glucosidases)
- **D-Psicose**
- Substrates: Sucrose, Maltose
- Phosphate buffer (pH 7.0)
- Spectrophotometer

Procedure:

- Enzyme Preparation: Homogenize rat small intestine tissue in a 10 mmol/l phosphate buffer (pH 7.0). Centrifuge the homogenate and use the supernatant as the enzyme solution.
- Assay Mixture: Prepare a standard assay mixture containing:
 - 40 μ l substrate solution (20 mg/ml of sucrose or maltose)
 - 80 μ l of **D-Psicose** solution at various concentrations (e.g., final concentrations of 0.4–4.0 mg/ml)
 - Add the enzyme solution to initiate the reaction.
- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
- Measurement: Stop the reaction and measure the amount of glucose released using a glucose oxidase assay kit.
- Calculation of Inhibition: Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

This protocol describes the methodology for evaluating the effect of **D-Psicose** on the postprandial glycemic response in rats.[5]

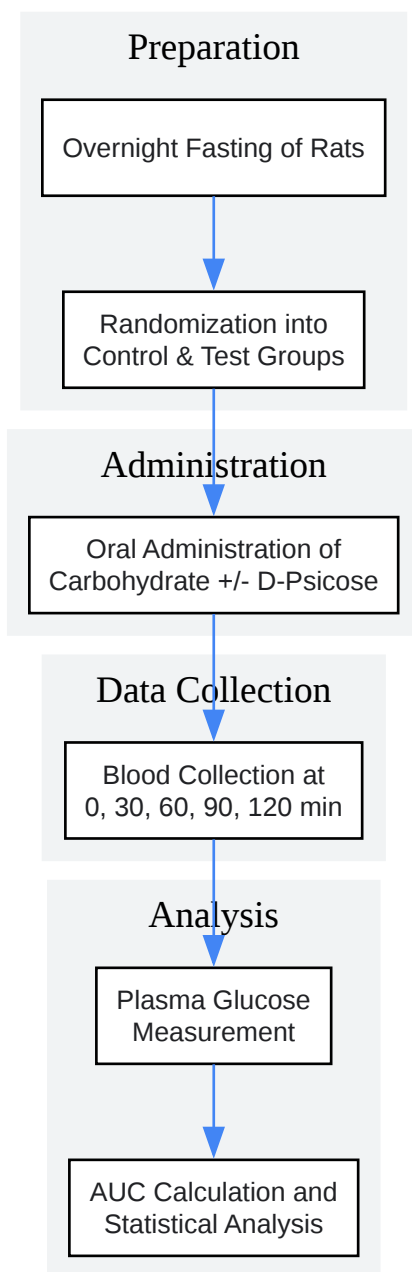
Materials:

- Male Wistar rats
- **D-Psicose**
- Carbohydrates: Sucrose, Maltose, Soluble Starch
- Oral gavage needles
- Blood glucose meter

Procedure:

- Animal Preparation: Fast male Wistar rats overnight (12 hours) before the experiment.
- Grouping: Randomly divide the rats into experimental groups (e.g., control group receiving a carbohydrate with D-fructose, and a test group receiving the same carbohydrate with **D-Psicose**).
- Administration: Orally administer a solution containing the carbohydrate (e.g., 2 g/kg body weight) with or without **D-Psicose** (e.g., 0.2 g/kg body weight) via gavage.
- Blood Sampling: Collect blood samples from the tail vein at baseline (0 minutes) and at specific time points after administration (e.g., 30, 60, 90, and 120 minutes).
- Glucose Measurement: Determine the plasma glucose concentration using a glucose assay kit.
- Data Analysis: Plot the plasma glucose concentration over time and calculate the Area Under the Curve (AUC) to assess the overall glycemic response.

Signaling Pathway and Experimental Workflow



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Caption: Workflow for an in vivo glycemic response study.

Application of D-Psicose in Food Products

D-Psicose's unique physicochemical properties make it a valuable ingredient for improving the quality and nutritional profile of various food products.

Maillard Reaction and Browning

D-Psicose, as a reducing sugar, readily participates in the Maillard reaction, which is responsible for the desirable brown color and roasted flavors in many cooked foods.[\[3\]](#)[\[9\]](#)

Studies have shown that **D-Psicose** can enhance the browning reaction in baked goods and other processed foods, often to a greater extent than other sugars like fructose.[\[10\]](#)[\[11\]](#) This property can be leveraged to create visually appealing low-calorie products.

Table 4: Browning of **D-Psicose** and Glycine Mixture at Different Temperatures

Temperature (°C)	Heating Time (hr)	Absorbance at 420 nm
70	5	~0.1
80	5	~0.25
90	5	~0.5
100	5	~0.9

Data adapted from a study on
Maillard browning of D-
psicose.[\[12\]](#)

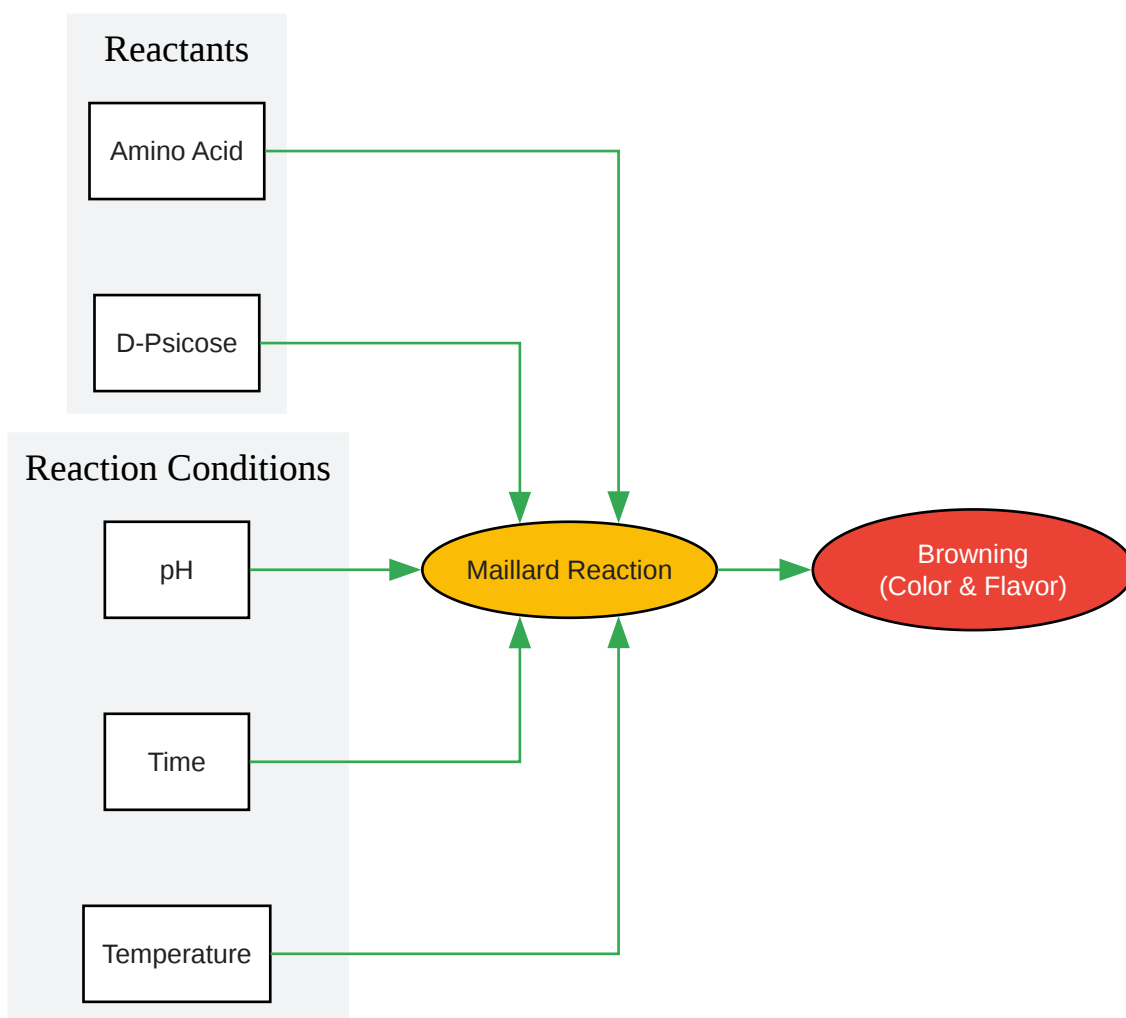
This protocol provides a method for investigating the Maillard reaction between **D-Psicose** and an amino acid.

Materials:

- **D-Psicose**
- Amino acid (e.g., Glycine, Lysine)
- Phosphate buffer (to control pH)
- Heating block or water bath
- Spectrophotometer
- Colorimeter (for L, a, b* values)

Procedure:

- **Sample Preparation:** Prepare aqueous solutions of **D-Psicose** and the chosen amino acid at desired concentrations (e.g., 0.1 M each). Adjust the pH of the solution using a buffer.
- **Heating:** Heat the solutions at a specific temperature (e.g., 100°C) for various time intervals.
- **Browning Measurement:**
 - **Spectrophotometry:** Measure the absorbance of the heated solutions at 420 nm to quantify the browning intensity.
 - **Colorimetry:** Use a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values of the solutions.
- **Analysis of Reaction Products (Optional):** Utilize techniques like HPLC or Mass Spectrometry to identify and quantify the Maillard reaction products formed.



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Caption: Factors influencing the Maillard reaction.

Starch Gelatinization and Retrogradation

D-Psicose can influence the gelatinization and retrogradation of starch, which are critical processes affecting the texture and shelf-life of many food products like baked goods and sauces.[13][14] Research indicates that **D-Psicose** can lower the gelatinization temperature and enthalpy of starch and inhibit its retrogradation (recrystallization upon cooling), which can lead to a softer texture and extended shelf-life.[4]

Table 5: Gelatinization Properties of Rice Flour with Different Sugars

Sugar Added	Gelatinization Onset Temp (°C)	Gelatinization Peak Temp (°C)	Gelatinization Enthalpy (J/g)
Sucrose	62.5	68.5	4.5
Trehalose	63.0	69.0	4.8
D-Psicose	58.0	64.0	3.8
Data adapted from Ikeda et al., 2014[4]			

This protocol describes the use of Differential Scanning Calorimetry (DSC) to analyze the effect of **D-Psicose** on starch gelatinization and retrogradation.[5]

Materials:

- Starch source (e.g., rice flour, corn starch)
- **D-Psicose**
- Deionized water
- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum pans

Procedure for Gelatinization:

- Sample Preparation: Accurately weigh a small amount of starch (e.g., 3-5 mg) and a solution of **D-Psicose** (or water as a control) into a DSC pan. The water-to-starch ratio should be kept constant (e.g., 2:1).
- Sealing: Hermetically seal the pan to prevent moisture loss during heating.
- DSC Analysis: Place the sealed pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 20°C to 100°C).

- **Data Analysis:** From the resulting thermogram, determine the onset temperature (T_o), peak temperature (T_p), and enthalpy of gelatinization (ΔH).

Procedure for Retrogradation:

- **Gelatinization:** First, gelatinize the starch sample in the DSC as described above.
- **Storage:** Store the gelatinized sample at a low temperature (e.g., 4°C) for a specific period (e.g., 1, 3, 7 days).
- **Reheating:** After storage, rescan the sample in the DSC using the same heating program.
- **Data Analysis:** A new endothermic peak will appear in the thermogram, corresponding to the melting of the retrograded starch. Determine the enthalpy of this peak (ΔH_r), which represents the extent of retrogradation.

Other Food Applications

- **Baked Goods:** **D-Psicose** can be used as a sucrose replacer in cakes and cookies, contributing to browning and a desirable texture.[\[15\]](#)[\[16\]](#)
- **Beverages:** Its high solubility and clean taste make it suitable for use in low-calorie beverages.[\[17\]](#)
- **Aerated Foods:** **D-Psicose** has been shown to improve the foaming properties of egg white protein, making it beneficial for products like meringues.[\[11\]](#)
- **Frozen Desserts:** It can depress the freezing point, similar to sucrose, which is important for the texture of ice cream and other frozen desserts.[\[17\]](#)

Analytical Methods for D-Psicose

Accurate quantification of **D-Psicose** in food matrices is crucial for quality control and nutritional labeling. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Protocol for HPLC Analysis of D-Psicose in Food Products

This protocol provides a general method for the quantification of **D-Psicose** using HPLC with a Refractive Index Detector (RID).^[6]

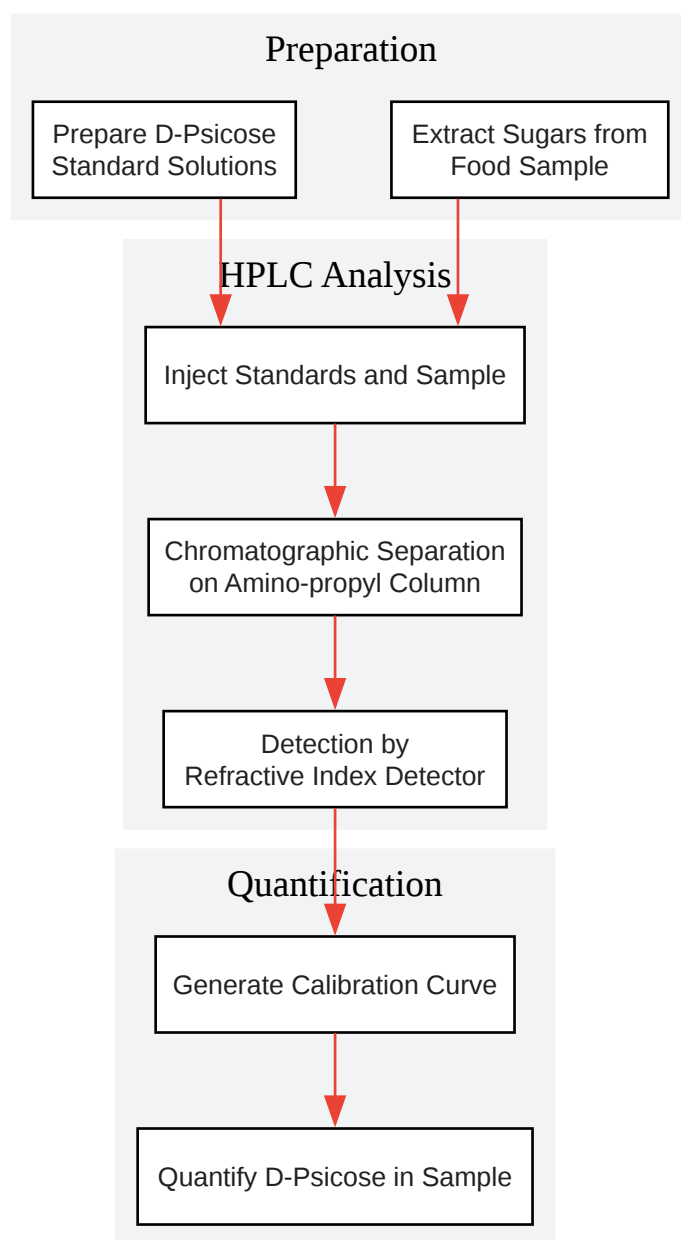
Materials:

- High-Performance Liquid Chromatography (HPLC) system with a Refractive Index Detector (RID)
- Amino-propyl silane column (e.g., ZORBAX SIL)
- **D-Psicose** standard
- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- Food sample containing **D-Psicose**

Procedure:

- **Standard Preparation:** Prepare a series of **D-Psicose** standard solutions of known concentrations in the mobile phase.
- **Sample Preparation:**
 - Homogenize the food sample.
 - Extract the sugars using a suitable solvent (e.g., hot water).
 - Centrifuge or filter the extract to remove solid particles.
 - Dilute the extract with the mobile phase to a concentration within the range of the standard curve.
- **HPLC Conditions:**

- Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Injection Volume: 10-20 µL.
- Analysis:
 - Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
 - Inject the prepared sample solution.
- Quantification: Identify the **D-Psicose** peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of **D-Psicose** in the sample using the calibration curve.



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Caption: Workflow for HPLC analysis of **D-Psicose**.

Conclusion

D-Psicose is a promising functional ingredient for the food industry, offering a unique combination of sweetness, low caloric content, and beneficial physiological and physicochemical properties. Its ability to suppress glycemic response, participate in the Maillard

reaction, and modify starch properties opens up numerous possibilities for the development of healthier and higher-quality food products. The protocols and data presented in these application notes provide a foundation for researchers and food scientists to explore and leverage the full potential of **D-Psicose** in their work. Further research is encouraged to fully elucidate its mechanisms of action and to explore its applications in a wider range of food systems.

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- To cite this document: BenchChem. [Application of D-Psicose in Food Science Research: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8758972#application-of-d-psicose-in-food-science-research]

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